
5'-GMP (disodium salt);5'-guanosine monophosphate (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is commonly used in the food industry as a flavor enhancer and in scientific research for its role in RNA synthesis and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-guanosine monophosphate (disodium salt) typically starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .
Industrial Production Methods
Industrial production of 5’-guanosine monophosphate (disodium salt) is often based on microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to 5’-guanosine monophosphate . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5’-guanosine monophosphate (disodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5’-guanosine monophosphate can lead to the formation of 8-oxoguanosine monophosphate, a marker of oxidative stress in cells .
Aplicaciones Científicas De Investigación
5’-guanosine monophosphate (disodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in RNA synthesis and signal transduction pathways.
Medicine: It is used in the study of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as a flavor enhancer in the food industry, providing the umami taste in various products
Mecanismo De Acción
The mechanism of action of 5’-guanosine monophosphate (disodium salt) involves its incorporation into RNA by various RNA polymerases. Once phosphorylated to guanosine triphosphate (GTP), it becomes a substrate for RNA synthesis. Additionally, it can modulate glutamatergic neurotransmission, influencing various signaling pathways in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine 5’-monophosphate (disodium salt)
- Cytidine 5’-monophosphate (disodium salt)
- Uridine 5’-monophosphate (disodium salt)
Uniqueness
5’-guanosine monophosphate (disodium salt) is unique due to its specific role in RNA synthesis and its ability to modulate neurotransmission. Unlike other nucleotides, it is also widely used as a flavor enhancer in the food industry, highlighting its versatility .
Propiedades
Fórmula molecular |
C10H14N5Na2O9P |
|---|---|
Peso molecular |
425.20 g/mol |
Nombre IUPAC |
disodium;[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2 |
Clave InChI |
LAUMXEFZKNJLIR-UHFFFAOYSA-L |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


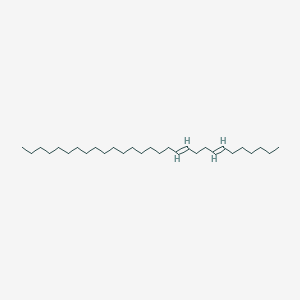
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
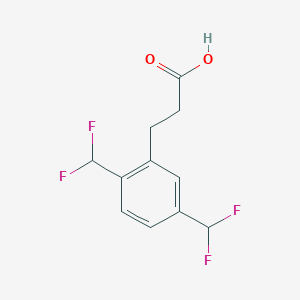
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
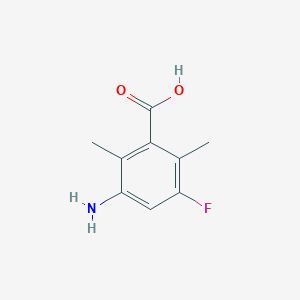
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
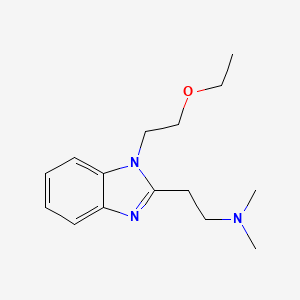
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
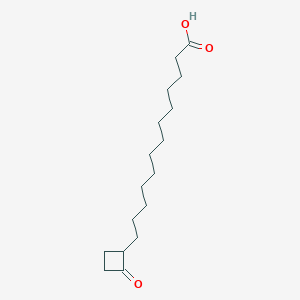
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
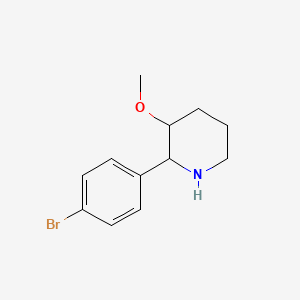
![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)

